

# AcLys-PABC-VC-Aur0101 intermediate-1 structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | AcLys-PABC-VC-Aur0101<br>intermediate-1 |
| Cat. No.:      | B12383247                               |

[Get Quote](#)

## AcLys-PABC-VC-Aur0101 Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AcLys-PABC-VC-Aur0101 intermediate-1** is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate incorporates a potent cytotoxic agent, Aur0101, with a sophisticated linker system designed for controlled drug release at the target site. This technical guide provides an in-depth overview of the structure, properties, and synthesis of this intermediate, along with detailed experimental protocols and conceptual diagrams to support research and development in the field of targeted cancer therapy.

The linker system consists of several key elements: an acetylated lysine (AcLys) residue, a self-immolative para-aminobenzyl carbamate (PABC) spacer, and a cathepsin-cleavable valine-citrulline (VC) dipeptide. This design ensures stability in systemic circulation and facilitates the specific release of the Aur0101 payload within the lysosomal compartment of target cancer cells. Aur0101 is a potent auristatin analog that functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.

## Structure and Properties

The chemical structure of **AcLys-PABC-VC-Aur0101 intermediate-1** is characterized by the covalent linkage of the AcLys-PABC-VC linker to the Aur0101 payload. While specific quantitative data for the "intermediate-1" is not publicly available, the properties of the closely related complete drug-linker conjugate, AcLys-PABC-VC-Aur0101, provide valuable insights.

| Property           | Value                                                                                                                                       | Source              |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula  | C41H53N7O8                                                                                                                                  | <a href="#">[1]</a> |
| CAS Number         | 1609108-48-6                                                                                                                                | <a href="#">[1]</a> |
| Purity             | >95%                                                                                                                                        | <a href="#">[1]</a> |
| Appearance         | White to off-white solid powder                                                                                                             |                     |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Requires protection from light and moisture. |                     |

#### Solubility Data:

| Solvent                                                                 | Concentration          | Remarks                             | Source |
|-------------------------------------------------------------------------|------------------------|-------------------------------------|--------|
| DMSO                                                                    | ~100 mg/mL (~75.83 mM) | -                                   |        |
| In Vivo Formulation 1<br>(10% DMSO, 40% PEG300, 5% Tween80, 45% Saline) | ≥ 2.5 mg/mL (1.90 mM)  | Clear solution, saturation unknown. |        |
| In Vivo Formulation 2<br>(10% DMSO, 90% Corn Oil)                       | ≥ 2.5 mg/mL (1.90 mM)  | Clear solution.                     |        |

## Experimental Protocols

## Synthesis of AcLys-PABC-VC-Aur0101 Intermediate-1

The following is a plausible multi-step synthesis protocol for **AcLys-PABC-VC-Aur0101 intermediate-1**, adapted from established methods for similar ADC linkers and drug conjugates. This process involves the sequential assembly of the linker components followed by conjugation to the Aur0101 payload.

Workflow for the Synthesis of the Linker-Payload Intermediate:



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **AcLys-PABC-VC-Aur0101 intermediate-1**.

#### Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

- Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF). Add piperidine and stir at room temperature. Remove DMF and excess piperidine under reduced pressure.
- Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF. Add Fmoc-Val-OSu and stir at room temperature. Remove DMF under reduced pressure.
- Purification: Purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.

#### Step 2: Coupling with Acetylated Lysine

- Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and treat with piperidine to remove the Fmoc protecting group, yielding H-Val-Cit-PAB-OH.
- Coupling: Activate the carboxylic acid of  $\text{N}^{\alpha}\text{-Fmoc-}\text{N}^{\varepsilon}\text{-acetyl-L-lysine}$  using a suitable coupling agent (e.g., HATU, HOBr, DIPEA) in DMF. Add the deprotected H-Val-Cit-PAB-OH to the reaction mixture and stir at room temperature.
- Purification: Purify the resulting Fmoc-AcLys-VC-PAB-OH by reverse-phase HPLC.

#### Step 3: Conjugation to Aur0101

- Activation of the PABC linker: The hydroxyl group of the PABC moiety in Fmoc-AcLys-VC-PAB-OH is activated, for example, by conversion to a p-nitrophenyl carbonate.
- Conjugation: The activated linker is reacted with the primary amine of Aur0101 in an appropriate solvent like DMF with a non-nucleophilic base such as DIPEA.
- Final Deprotection: The Fmoc group is removed using piperidine in DMF.

#### Step 4: Purification of **AcLys-PABC-VC-Aur0101 Intermediate-1**

The final intermediate is purified using semi-preparative reverse-phase HPLC to achieve high purity. The purified product is then lyophilized to obtain a solid powder.

## Analytical Characterization

Workflow for Analytical Characterization:



## Cellular Uptake and Payload Release

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [AcLys-PABC-VC-Aur0101 intermediate-1 structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383247#aclys-pabc-vc-aur0101-intermediate-1-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)